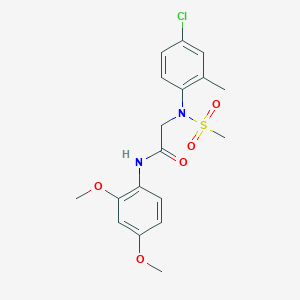
2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide, also known as IQA, is a synthetic compound that has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and biochemistry. It has been shown to modulate the activity of certain receptors in the brain, leading to potential therapeutic effects for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential anti-inflammatory and anti-cancer properties.
Wirkmechanismus
2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR) in the brain. This receptor is involved in various cognitive processes such as learning and memory. By modulating the activity of this receptor, this compound may enhance cognitive function and potentially treat neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance the activity of the α7 nAChR in the brain, leading to improved cognitive function. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, potentially through its modulation of the α7 nAChR.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide in lab experiments is its potential therapeutic applications in neurological disorders. Additionally, this compound has been shown to have low toxicity and good bioavailability. However, one limitation is that this compound is a synthetic compound and may not accurately represent natural compounds found in the body.
Zukünftige Richtungen
For 2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide research include further studies on its potential therapeutic applications and the development of more potent and selective compounds.
Synthesemethoden
The synthesis of 2-isopropoxy-N-(2,6,8-trimethyl-4-quinolinyl)acetamide involves the reaction of 2,6,8-trimethyl-4-quinolinecarboxylic acid with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain the final compound.
Eigenschaften
IUPAC Name |
2-propan-2-yloxy-N-(2,6,8-trimethylquinolin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10(2)21-9-16(20)19-15-8-13(5)18-17-12(4)6-11(3)7-14(15)17/h6-8,10H,9H2,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVWZWXAIMPLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)COC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-bromophenyl)-2-({5-[2-(1H-indol-3-ylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6097004.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-methylphenyl)propyl]propanamide](/img/structure/B6097008.png)
![N,N-dimethyl-6-[3-(4-morpholinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6097013.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-methoxyphenyl)acetyl]-3-piperidinamine](/img/structure/B6097029.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(methylthio)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6097032.png)
![3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}acrylic acid](/img/structure/B6097035.png)

![1-[4-(4-chloro-1H-pyrazol-1-yl)-4-oxobutyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B6097045.png)
![({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B6097052.png)
![ethyl 4-(2-phenoxyethyl)-1-{[(2-phenylethyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B6097076.png)
